molecular formula C17H10ClF3N2O2 B7564075 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide

Cat. No. B7564075
M. Wt: 366.7 g/mol
InChI Key: ZCIZBWSTYPEINI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide, also known as CLP290, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. CLP290 is a modulator of the TRPC6 ion channel, which is involved in various physiological processes such as smooth muscle contraction, cardiac function, and neuronal signaling.

Mechanism of Action

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide modulates the TRPC6 ion channel by binding to a specific site on the channel protein. This binding leads to the inhibition of calcium influx into cells, which can affect various physiological processes such as smooth muscle contraction, cardiac function, and neuronal signaling. The exact mechanism of how 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide binds to the TRPC6 ion channel and inhibits calcium influx is still under investigation.
Biochemical and physiological effects:
3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has been shown to have various biochemical and physiological effects. Inhibition of the TRPC6 ion channel by 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide leads to the inhibition of smooth muscle contraction, which can reduce blood pressure and cardiac hypertrophy. 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has also been shown to reduce neuropathic pain in animal models, indicating its potential as a novel analgesic. Additionally, 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has been shown to have neuroprotective effects in animal models of ischemic stroke, indicating its potential as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has also been shown to be stable under various conditions, making it suitable for long-term storage and transportation. However, 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has low bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide. One potential direction is the optimization of the synthesis method to achieve higher yields and purity of the final product. Another direction is the investigation of the exact mechanism of how 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide modulates the TRPC6 ion channel and inhibits calcium influx. Additionally, further studies are needed to evaluate the potential therapeutic applications of 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide in various diseases such as hypertension, cardiac hypertrophy, and neuropathic pain. Furthermore, the development of more potent and selective modulators of the TRPC6 ion channel could lead to the discovery of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide involves the condensation of 3-chlorobenzaldehyde and 4-(trifluoromethyl)aniline to form the intermediate 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-aminocarboxamide. This intermediate is then cyclized with hydroxylamine-O-sulfonic acid to form the final product, 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, cardiac hypertrophy, and neuropathic pain. 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has been shown to modulate the TRPC6 ion channel, which is involved in the regulation of calcium influx in cells. This modulation can lead to the inhibition of smooth muscle contraction, which can be beneficial in the treatment of hypertension and cardiac hypertrophy. 3-(3-chlorophenyl)-N~5~-[4-(trifluoromethyl)phenyl]-5-isoxazolecarboxamide has also been shown to reduce neuropathic pain in animal models, indicating its potential as a novel analgesic.

properties

IUPAC Name

3-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2/c18-12-3-1-2-10(8-12)14-9-15(25-23-14)16(24)22-13-6-4-11(5-7-13)17(19,20)21/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIZBWSTYPEINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.